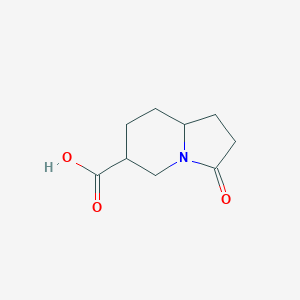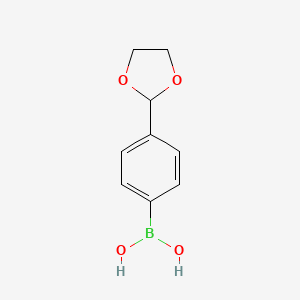![molecular formula C12H23NO3 B6357348 tert-Butyl N-[(1S,3S)-3-(hydroxymethyl)cyclohexyl]carbamate CAS No. 2165427-41-6](/img/structure/B6357348.png)
tert-Butyl N-[(1S,3S)-3-(hydroxymethyl)cyclohexyl]carbamate
Descripción general
Descripción
“tert-Butyl N-[(1S,3S)-3-(hydroxymethyl)cyclohexyl]carbamate” is a chemical compound with the molecular formula C11H21NO3 . It is also known by other names such as “tert-Butyl [(1S,3S)-3-hydroxycyclopentyl]carbamate” and "Carbamic acid, N-[(1S,3S)-3-hydroxycyclopentyl]-, 1,1-dimethylethyl ester" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a cyclohexyl ring with a hydroxymethyl group attached to one of the carbons. This is further connected to a carbamate group, which consists of a carbonyl (C=O) group and an amine (NH2) group .Aplicaciones Científicas De Investigación
Tert-Butyl N-[(1S,3S)-3-(hydroxymethyl)cyclohexyl]carbamate has been used in a variety of scientific research studies. One of the most common applications is in drug metabolism studies, where this compound is used as an inhibitor of cytochrome P450 enzymes. This compound has also been used to study the effects of certain compounds on protein-protein interactions and enzyme inhibition. In addition, this compound has been used in laboratory experiments to study the effects of certain compounds on biochemical and physiological processes.
Mecanismo De Acción
Tert-Butyl N-[(1S,3S)-3-(hydroxymethyl)cyclohexyl]carbamate acts as an inhibitor of cytochrome P450 enzymes, which are responsible for the metabolism of drugs and other compounds in the body. This compound binds to the active site of the cytochrome P450 enzyme, preventing it from metabolizing drugs or other compounds. This inhibition of cytochrome P450 enzymes can be used to study the effects of certain compounds on drug metabolism and other biochemical processes.
Biochemical and Physiological Effects
The inhibition of cytochrome P450 enzymes by this compound can have a variety of biochemical and physiological effects. For example, this compound has been shown to reduce the metabolism of certain drugs, resulting in increased drug concentrations in the body. In addition, this compound has been shown to affect the activity of certain enzymes and proteins, which can have an impact on the biochemical and physiological processes in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-Butyl N-[(1S,3S)-3-(hydroxymethyl)cyclohexyl]carbamate has several advantages for use in laboratory experiments. This compound is a relatively mild compound and is easy to synthesize. In addition, this compound is highly specific for cytochrome P450 enzymes, making it an ideal tool for studying the effects of certain compounds on drug metabolism and other biochemical processes. However, this compound is not suitable for use in all laboratory experiments, as it can have adverse effects on certain biochemical and physiological processes.
Direcciones Futuras
The potential future directions for tert-Butyl N-[(1S,3S)-3-(hydroxymethyl)cyclohexyl]carbamate research are vast. One potential area of research is the development of new compounds that can be used in place of this compound as cytochrome P450 inhibitors. In addition, further research into the biochemical and physiological effects of this compound could be useful in developing new therapeutic treatments. Finally, research into the potential applications of this compound in drug metabolism and other biochemical processes could lead to the development of new drugs and treatments.
Propiedades
IUPAC Name |
tert-butyl N-[(1S,3S)-3-(hydroxymethyl)cyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-10-6-4-5-9(7-10)8-14/h9-10,14H,4-8H2,1-3H3,(H,13,15)/t9-,10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJSEPNOVVUVJA-UWVGGRQHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC(C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCC[C@@H](C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601153858 | |
| Record name | rel-1,1-Dimethylethyl N-[(1R,3R)-3-(hydroxymethyl)cyclohexyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601153858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
920966-17-2 | |
| Record name | rel-1,1-Dimethylethyl N-[(1R,3R)-3-(hydroxymethyl)cyclohexyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=920966-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-1,1-Dimethylethyl N-[(1R,3R)-3-(hydroxymethyl)cyclohexyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601153858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

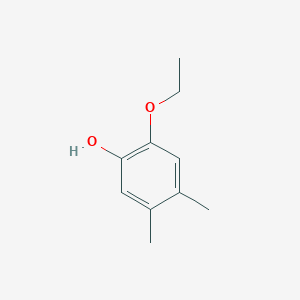
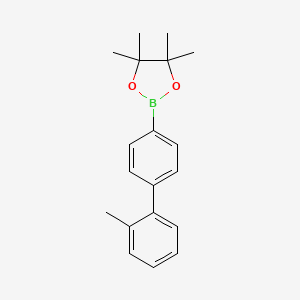
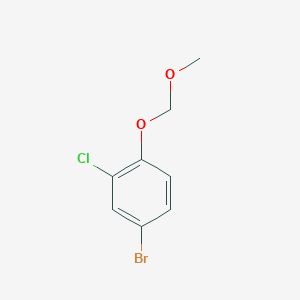

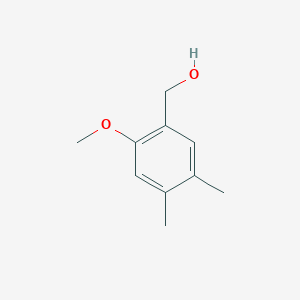
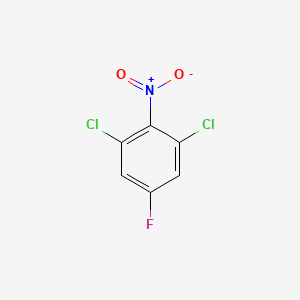
![2-[Benzo(b)thiophen-2-yl]benzoic acid, 95%](/img/structure/B6357309.png)
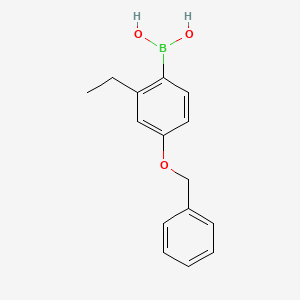
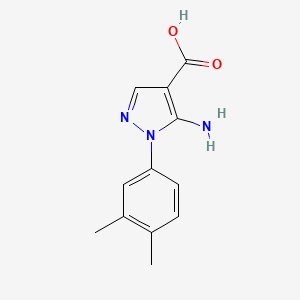
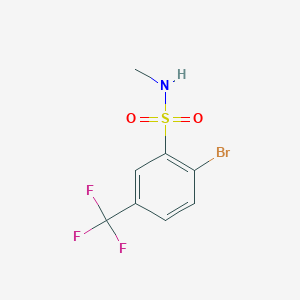
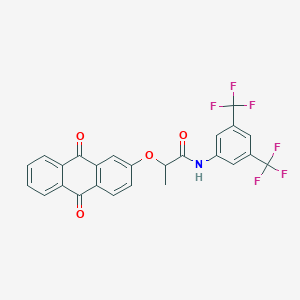
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6357364.png)
